molecular formula C4H3F2N3 B1299613 2-Amino-4,6-difluoropyrimidine CAS No. 675-11-6

2-Amino-4,6-difluoropyrimidine

Cat. No. B1299613
CAS RN: 675-11-6
M. Wt: 131.08 g/mol
InChI Key: KJFMZGRMRFLJQR-UHFFFAOYSA-N
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Description

2-Amino-4,6-difluoropyrimidine is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. Pyrimidines are important building blocks in nucleic acids and are also found in many pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various conditions to achieve regioselectivity and desired substitution patterns. For instance, the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives and their subsequent regioselective diversification through S(N)Ar and metal-catalyzed cross-coupling reactions demonstrates the intricacies involved in pyrimidine chemistry . Similarly, the synthesis of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-amino-6-methyluracil through crucial steps of protecting and cyclization highlights the importance of protecting groups and cyclization reactions in the synthesis of complex pyrimidine structures .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often planar, with the six-membered ring exhibiting significant double-bond character in the C-C and C-N bonds. X-ray methods have been used to study the structures of isomorphous pyrimidines, such as 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine, revealing the distribution of substituents and the role of van der Waals forces and hydrogen bonding in the crystal structure . The molecular-electronic structures of symmetrically 4,6-disubstituted 2-aminopyrimidines, especially those with a 5-nitroso substituent, show extensive charge-assisted hydrogen bonding, influencing the supramolecular structures formed .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including hydrolysis, amination, and cross-coupling reactions. The hydrolysis of N-(deoxyguanosin-8-yl)-2-aminofluorene at alkaline pH leads to the formation of pyrimidine derivatives, demonstrating the reactivity of the pyrimidine ring under basic conditions . The regioselective amination and thiolation of pyrido[3,2-d]pyrimidine derivatives, followed by metal-catalyzed cross-coupling reactions, show the versatility of pyrimidine rings in undergoing substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and intermolecular interactions. For example, 2-amino-4-aryl-6-(9,9'-spirobifluoren-2-yl)pyrimidines exhibit good blue light emissions and excellent thermal stabilities, which are attributed to intermolecular hydrogen bonds and interactions . The hydrogen bonding patterns in compounds like 2-amino-4,6-dimethoxypyrimidine and 2-amino-4,6-bis(N-pyrrolidino)pyrimidine contribute to the formation of chains of fused rings and centrosymmetric dimers, affecting the three-dimensional framework of the crystals .

Scientific Research Applications

Nonlinear Optical Applications

  • Scientific Field: Materials Science
  • Application Summary: 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals, which are similar to 2-Amino-4,6-difluoropyrimidine, have been used for nonlinear optical (NLO) applications . These materials have attracted extensive demand due to their diverse applications such as lasers, optical signal processing, optical data storage, frequency conversion, and optical switching .
  • Methods of Application: The AMPTF material was synthesized by reacting organic raw materials of 2-amino-4,6-dimethylpyrimidine (AMP) and trifluoroacetic acid (TF) in a 1:1 molar ratio using methanol as a solvent . The solution was mixed for 8 hours using mechanical stirring .
  • Results: The third-order nonlinear optical property of the AMPTF crystal was measured from the Z-scan technique . The results support that the AMPTF single crystal is more suitable for electronic and optical domain applications .

Synthesis of Pyrimidine-Based Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, a compound similar to 2-Amino-4,6-difluoropyrimidine, has been used in the synthesis of pyrimidine-based compounds . These compounds are precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .
  • Methods of Application: The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . This work reports a sequence of reactions of S N Ar, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
  • Results: The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Synthesis of 5-Substituted 2-Amino-4,6-Dihydroxypyrimidines

  • Scientific Field: Organic Chemistry
  • Application Summary: A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide .
  • Methods of Application: The synthesis involves a condensation reaction of monosubstituted malonic acid diesters with guanidine . This reaction is carried out in an excess of sodium ethoxide .
  • Results: The result of this synthesis is a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines .

Synthesis of Pyrimidine-Based Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, a compound similar to 2-Amino-4,6-difluoropyrimidine, has been used in the synthesis of pyrimidine-based compounds . These compounds are precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .
  • Methods of Application: The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . This work reports a sequence of reactions of S N Ar, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
  • Results: The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Safety And Hazards

2-Amino-4,6-difluoropyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Future research on 2-amino-4,6-difluoropyrimidine could focus on its potential applications in nonlinear optical (NLO) materials , as well as its potential as an anti-inflammatory agent . Additionally, further studies could explore the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4,6-difluoropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFMZGRMRFLJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360910
Record name 2-Amino-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-difluoropyrimidine

CAS RN

675-11-6
Record name 4,6-Difluoro-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

69.7 g (4.1 mol) of liquid ammonia were added at -30° to -20° C. to a stirred mixture of 250 g (1.865 mol) of 2,4,6-trifluoropyrimidine and 3.3 1 of diethyl ether within 1 hour. To work up, the reaction mixture was warmed to 25° C. and the precipitate was filtered off. Washing with ether, stirring in water, renewed filtration and drying resulted in 203 g (83% of theory) of the desired product (melting point 214°-216° C.). It was possible by concentrating the ether filtrate to about 1/3 of its volume to isolate a further 20 g (8% of theory) of this compound, of melting point 193°-196° C., from a 1:1 mixture with the isomeric 4-amino compound. Comparative experiment (according to SU-A 547,447--1975)
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Synthesis routes and methods II

Procedure details

This entailed, in the first stage of the synthesis, absolute ethanol being saturated with ammonia at 0° C., and a solution of 2,4,6-trifluoropyrimidine (II) and ethanol then being added to the solution obtained in this way. It was possible, after elaborate separation of the isomers, to isolate 2-amino-4,6-difluoropyrimidine IVa' in 54.9% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Wempen, JJ Fox - Journal of Medicinal Chemistry, 1963 - ACS Publications
A considerable amount of information is available4· 6 concerning the attack of various nucleophilic reagents on 2, 4, 6-trichloropyrimidine leading to the formation of G-chloro-2, 4-…
Number of citations: 33 pubs.acs.org
TJ Delia, DP Anderson… - Journal of heterocyclic …, 2004 - Wiley Online Library
In a continuation of our studies involving the nucleophilic displacement of one of the chlorines from 2,4,6‐trichloropyrimidine, we now report the initial displacement of one of the fluorine …
Number of citations: 9 onlinelibrary.wiley.com
P Doláková - 2008 - dspace.cuni.cz
Various nucleoside antimetabolites, modified either at heterocyclic base or sugar moiety, are widely used for treatment of cancer and leukemia, 1 as well as viral diseases. 2 Nucleoside …
Number of citations: 0 dspace.cuni.cz

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